Cas no 2227874-35-1 ((1S)-2-amino-1-3-nitro-5-(trifluoromethyl)phenylethan-1-ol)

(1S)-2-Amino-1-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-ol is a chiral β-amino alcohol derivative featuring a nitro and trifluoromethyl substituent on the aromatic ring. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for pharmaceuticals and agrochemicals. The presence of both amino and hydroxyl functional groups enables its use in asymmetric synthesis, while the electron-withdrawing nitro and trifluoromethyl groups enhance reactivity in electrophilic substitution or reduction reactions. The (1S)-configuration ensures stereoselectivity in chiral transformations. Its structural features make it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules with targeted properties. High purity and well-defined stereochemistry are critical for reproducibility in research applications.
(1S)-2-amino-1-3-nitro-5-(trifluoromethyl)phenylethan-1-ol structure
2227874-35-1 structure
商品名:(1S)-2-amino-1-3-nitro-5-(trifluoromethyl)phenylethan-1-ol
CAS番号:2227874-35-1
MF:C9H9F3N2O3
メガワット:250.174572706223
CID:5867313
PubChem ID:165980341

(1S)-2-amino-1-3-nitro-5-(trifluoromethyl)phenylethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1S)-2-amino-1-3-nitro-5-(trifluoromethyl)phenylethan-1-ol
    • 2227874-35-1
    • (1S)-2-amino-1-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-ol
    • EN300-1961903
    • インチ: 1S/C9H9F3N2O3/c10-9(11,12)6-1-5(8(15)4-13)2-7(3-6)14(16)17/h1-3,8,15H,4,13H2/t8-/m1/s1
    • InChIKey: NIAGDJXRSZMYQR-MRVPVSSYSA-N
    • ほほえんだ: FC(C1=CC(=CC(=C1)[C@@H](CN)O)[N+](=O)[O-])(F)F

計算された属性

  • せいみつぶんしりょう: 250.05652664g/mol
  • どういたいしつりょう: 250.05652664g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 280
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 92.1Ų

(1S)-2-amino-1-3-nitro-5-(trifluoromethyl)phenylethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1961903-1.0g
(1S)-2-amino-1-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-ol
2227874-35-1
1g
$1557.0 2023-05-23
Enamine
EN300-1961903-0.05g
(1S)-2-amino-1-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-ol
2227874-35-1
0.05g
$1308.0 2023-09-17
Enamine
EN300-1961903-10g
(1S)-2-amino-1-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-ol
2227874-35-1
10g
$6697.0 2023-09-17
Enamine
EN300-1961903-5.0g
(1S)-2-amino-1-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-ol
2227874-35-1
5g
$4517.0 2023-05-23
Enamine
EN300-1961903-2.5g
(1S)-2-amino-1-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-ol
2227874-35-1
2.5g
$3051.0 2023-09-17
Enamine
EN300-1961903-1g
(1S)-2-amino-1-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-ol
2227874-35-1
1g
$1557.0 2023-09-17
Enamine
EN300-1961903-0.1g
(1S)-2-amino-1-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-ol
2227874-35-1
0.1g
$1371.0 2023-09-17
Enamine
EN300-1961903-0.25g
(1S)-2-amino-1-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-ol
2227874-35-1
0.25g
$1432.0 2023-09-17
Enamine
EN300-1961903-0.5g
(1S)-2-amino-1-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-ol
2227874-35-1
0.5g
$1495.0 2023-09-17
Enamine
EN300-1961903-10.0g
(1S)-2-amino-1-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-ol
2227874-35-1
10g
$6697.0 2023-05-23

(1S)-2-amino-1-3-nitro-5-(trifluoromethyl)phenylethan-1-ol 関連文献

(1S)-2-amino-1-3-nitro-5-(trifluoromethyl)phenylethan-1-olに関する追加情報

Introduction to (1S)-2-amino-1-3-nitro-5-(trifluoromethyl)phenylethan-1-ol (CAS No. 2227874-35-1)

(1S)-2-amino-1-3-nitro-5-(trifluoromethyl)phenylethan-1-ol is a specialized organic compound with a complex molecular structure that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2227874-35-1, represents a fascinating blend of functional groups that make it a promising candidate for various applications in medicinal chemistry. The presence of both amino and nitro substituents, along with a trifluoromethyl group, contributes to its unique chemical properties and potential biological activities.

The molecular framework of (1S)-2-amino-1-3-nitro-5-(trifluoromethyl)phenylethan-1-ol incorporates a chiral center at the 1-position, which is denoted by the (1S) configuration. This stereochemical feature is crucial for its pharmacological behavior, as enantiomers often exhibit different biological activities. The combination of these structural elements suggests that this compound may interact with biological targets in novel ways, making it an intriguing subject for further investigation.

In recent years, there has been a growing interest in the development of novel therapeutic agents that leverage advanced chemical scaffolds. The nitro and trifluoromethyl groups are particularly noteworthy, as they are frequently employed in drug design due to their ability to modulate electronic properties and metabolic stability. The amino group provides a site for further functionalization, allowing for the creation of derivatives with enhanced pharmacological profiles.

Current research in medicinal chemistry increasingly focuses on identifying compounds that can modulate key biological pathways involved in diseases such as cancer, inflammation, and neurological disorders. The structural features of (1S)-2-amino-1-3-nitro-5-(trifluoromethyl)phenylethan-1-ol align well with these goals, as the nitro group can serve as a probe for redox-sensitive interactions, while the trifluoromethyl group can improve metabolic stability. Additionally, the amino group offers opportunities for covalent binding or interaction with biological targets.

One of the most exciting aspects of this compound is its potential as a building block for more complex molecules. In drug discovery pipelines, simpler compounds like this one are often used to generate libraries of derivatives that can be screened for biological activity. The chiral center at the 1-position allows for the synthesis of enantiomerically pure forms, which is essential for understanding stereoselective pharmacology.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of such compounds with greater accuracy. Molecular docking studies have shown that (1S)-2-amino-1-3-nitro-5-(trifluoromethyl)phenylethan-1-ol could potentially interact with enzymes and receptors involved in disease pathways. These virtual screenings have guided experimental efforts and have helped to prioritize compounds for further testing.

In vitro studies have begun to explore the biological activity of this compound. Preliminary results suggest that it may exhibit inhibitory effects on certain enzymes relevant to inflammation and cancer progression. The precise mechanism of action remains under investigation, but the combination of functional groups suggests multiple potential pathways for interaction.

The synthesis of (1S)-2-amino-1-3-nitro-5-(trifluoromethyl)phenylethan-1-ol presents both challenges and opportunities for synthetic chemists. The need to maintain chirality at the 1-position while introducing other functional groups requires careful planning and execution. Advances in asymmetric synthesis have made it possible to construct complex molecules like this one with high enantioselectivity.

Future research will likely focus on optimizing the synthetic route to improve yield and scalability. Additionally, exploring derivatives of this compound could lead to the identification of more potent and selective therapeutic agents. The trifluoromethyl group, in particular, is known to enhance binding affinity and metabolic stability, making it a valuable feature in drug design.

As our understanding of disease mechanisms continues to evolve, compounds like (1S)-2-amino-1-3-nitro-5-(trifluoromethyl)phenylethan-1-ol will play an increasingly important role in developing novel treatments. Their unique structural features offer a rich foundation for innovation in medicinal chemistry, and ongoing research promises to uncover new therapeutic possibilities.

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